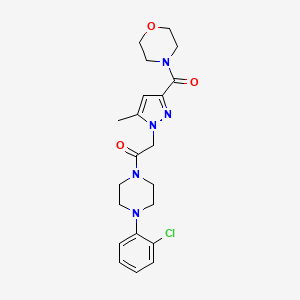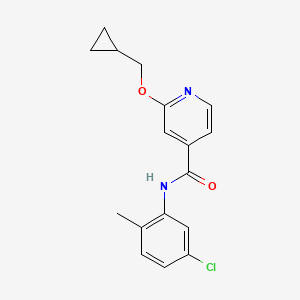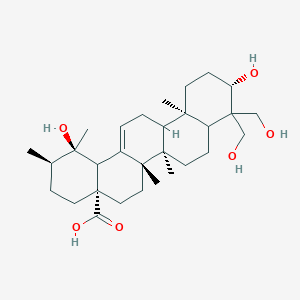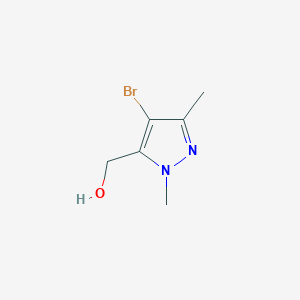
(1-Tosyl-1H-indol-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in many studies . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Chemical Reactions Analysis
“(1-Tosyl-1H-indol-2-yl)boronic acid” can be involved in various chemical reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions .科学的研究の応用
Synthesis and Chemical Reactivity
Cyclisation and Solvolysis Reactions : (1-Tosyl-1H-indol-2-yl)boronic acid and related compounds have been studied for their roles in cyclisation and solvolysis reactions. For instance, 4-(1-Methylindol-3-yl)butan-1-ol cyclises to 9-methyltetrahydrocarbazole in the presence of boron trifluoride–ether. Similarly, tosylates of these compounds undergo solvolysis under alkaline or neutral conditions, demonstrating the diverse reactivity of these compounds in organic synthesis (Jackson & Naidoo, 1973).
Synthesis of α-Sulfanyl-Substituted Indole-3-acetic Acids : Boronic acid, a component of this compound, has been employed to accelerate the synthesis of α-sulfanyl-substituted indole-3-acetic acids. This involves a three-component reaction of indoles, thiols, and glyoxylic acids, highlighting the versatility of boronic acid in facilitating complex organic reactions (Das et al., 2017).
Sensing and Analytical Applications
Fluorescent Chemosensors : Boronic acid derivatives, including this compound, have been explored for their potential in fluorescent chemosensor applications. These compounds interact with diols, such as sugars, to form complexes that can be detected through fluorescence, making them valuable tools for detecting carbohydrates and bioactive substances (Huang et al., 2012).
Selective Oligosaccharide Binding : The sugar-binding properties of indolylboronic acids demonstrate significant selectivity for oligosaccharides. This selective binding is advantageous in various analytical applications, such as detecting specific carbohydrates in complex mixtures (Nagai et al., 1993).
Catalytic Applications
Boronic Acid Catalysis in Organic Reactions : The role of boronic acid in catalyzing various organic reactions has been a subject of significant interest. For example, this compound and similar compounds can act as catalysts in reactions like the aza-Michael addition, demonstrating their utility in synthesizing complex organic molecules (Hashimoto et al., 2015).
C-H Activation and Electrophilic Addition : Boronic acids are instrumental in selective coupling reactions involving C-H activation and electrophilic addition. These reactions are crucial for synthesizing a wide range of organic compounds, including pharmaceuticals and functional materials (Zheng et al., 2014).
Biomedical Applications
Boronic Acid Polymers in Biomedicine : Boronic acid-containing polymers, which include derivatives of this compound, have shown potential in various biomedical applications. These applications range from HIV treatment to cancer therapy, leveraging the unique reactivity and responsive nature of these compounds (Cambre & Sumerlin, 2011).
Pharmaceutical Applications of Boronic Acid Compounds : Boronic acid compounds are being explored for their pharmaceutical applications, including enzyme inhibition and as agents in cancer therapy. Their unique structural features make them suitable for developing a range of therapeutic agents (Yang et al., 2003).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
It’s known that this compound can be used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond, and transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
It’s known that this compound can participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis and drug discovery .
Pharmacokinetics
It’s known that the compound is used as a reactant in suzuki-miyaura coupling , which suggests that its bioavailability may be influenced by the conditions of this reaction.
Result of Action
It’s known that indole derivatives, which this compound is a part of, show various biologically vital properties . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Action Environment
It’s known that the compound should be stored in an inert atmosphere and under -20°c , suggesting that its stability and efficacy may be influenced by temperature and atmospheric conditions.
特性
IUPAC Name |
[1-(4-methylphenyl)sulfonylindol-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO4S/c1-11-6-8-13(9-7-11)22(20,21)17-14-5-3-2-4-12(14)10-15(17)16(18)19/h2-10,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJNMYKIONEZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2633524.png)


![N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2633528.png)
![N-(2-ethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2633530.png)

![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-1,2,4-triazole-3-carbonitrile](/img/structure/B2633536.png)


![9-(3-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2633539.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2633542.png)

